Kansuinine B

Overview

Description

Synthesis Analysis

The synthesis of kansuinine B and related compounds typically involves complex organic reactions to construct their unique tricyclic diterpene skeletons. A concise synthesis approach for a cyclopentane segment of kansuinine A, which shares structural similarities with kansuinine B, utilizes SmI2-mediated cyclization of δ-iodoester as a key step, showcasing the intricate synthetic strategies required to assemble such molecules (Shimokawa, Takamura, & Uemura, 2007).

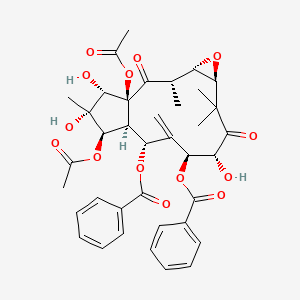

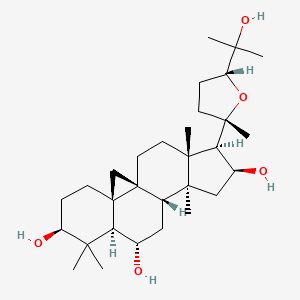

Molecular Structure Analysis

The structural characterization of kansuinine B involves detailed spectroscopic analysis. For example, kansuinine J, a structurally related macrocyclic diterpenoid from Euphorbia kansui, was characterized using various spectroscopic methods, highlighting the importance of such analyses in elucidating the molecular structure of these compounds (Guo et al., 2010).

Chemical Reactions and Properties

Kansuinine B, like its analogs, participates in biological pathways by modulating cellular signaling. It has been found to inhibit IL-6-induced Stat3 activation, a critical pathway in inflammation and cancer, by activating ERK1/2. This effect demonstrates its potential for therapeutic applications by modulating specific cellular pathways (Chang et al., 2010).

Scientific Research Applications

COVID-19 Treatment : Kansuinine B, along with Digitoxin, shows potential for treating COVID-19 due to its ability to bind with Human ACE2 protein and Sars-Cov-2 proteins, particularly the Spike protein and the RNA-directed RNA polymerase (RdRp) protein. This suggests its potential as part of a combination treatment for COVID-19, although self-medication is discouraged due to potential harm (Khan & Roomi, 2020).

Cytotoxicity Against Human Cell Lines : Studies have shown that kansuinine B, among other terpenoids isolated from E. kansui, exhibits cytotoxicity against human normal cell lines L-O2 and GES-1. This suggests its potential role in cancer research, particularly in understanding the mechanisms of toxicity and guiding safer clinical applications of E. kansui (Zhang et al., 2012).

Inflammatory and Tumor-Promoting Toxicity : Research has identified kansuinine B as part of the inflammatory fraction of E. kansui roots, which has inflammatory and tumor-promoting toxicity. This research aids in understanding the safety and quality control of herbal preparations containing such compounds (Zhang et al., 2009).

Inhibition of IL-6-Induced Stat3 Activation : Kansuinine B has been found to inhibit IL-6-induced Stat3 activation in human hepatoma cells. This effect is partially due to the sustained activation of ERK1/2, which increases Stat3 serine phosphorylation and SOCS-3 expression. This suggests its potential application in treating conditions involving IL-6-induced signaling (Chang et al., 2010).

Proinflammatory Effects : Kansuinine B has been isolated as a proinflammatory component from the roots of E. kansui. It promotes splenic lymphocyte proliferation and nitric oxide production by peritoneal macrophages, highlighting its role in inflammatory processes (Shu et al., 2009).

Termiticidal Activity : In a study on termiticidal activities, kansuinine B, along with other compounds from E. kansui, was tested against the Japanese termite, showing significant activity (Shi et al., 2008).

Mechanism of Action

Target of Action

Kansuinine B, a diterpenoid derivative found in the roots of Euphorbia kansui , primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a crucial transcription factor involved in many cellular processes such as cell growth and apoptosis .

Mode of Action

Kansuinine B inhibits the activation of STAT3 induced by Interleukin-6 (IL-6) . IL-6 is a cytokine that plays a significant role in immune response and inflammation . By inhibiting the activation of STAT3, Kansuinine B disrupts the signaling pathway initiated by IL-6, thereby modulating the immune response .

Biochemical Pathways

The primary biochemical pathway affected by Kansuinine B is the IL-6/STAT3 signaling pathway . When IL-6 binds to its receptor, it triggers the activation of STAT3. Kansuinine b inhibits this activation, disrupting the pathway . This disruption can lead to downstream effects such as altered immune response and inflammation .

Result of Action

The inhibition of STAT3 activation by Kansuinine B leads to a decrease in the immune response and inflammation triggered by IL-6 . This makes Kansuinine B potentially useful in the treatment of conditions characterized by overactive immune responses or chronic inflammation . Additionally, Kansuinine B has shown anti-viral activity and could be used in COVID-19 research .

properties

IUPAC Name |

[(1S,3S,4S,6S,9R,10S,12R,13S,14R,15R,16S)-1,14-diacetyloxy-10-benzoyloxy-9,15,16-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42O14/c1-18-26(50-33(44)22-14-10-8-11-15-22)24-31(48-20(3)39)37(7,47)35(46)38(24,52-21(4)40)29(42)19(2)28-32(49-28)36(5,6)30(43)25(41)27(18)51-34(45)23-16-12-9-13-17-23/h8-17,19,24-28,31-32,35,41,46-47H,1H2,2-7H3/t19-,24-,25+,26-,27-,28-,31+,32+,35-,37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOILMZFESGPDU-GXRLDEOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(O2)C(C(=O)C(C(C(=C)C(C3C(C(C(C3(C1=O)OC(=O)C)O)(C)O)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](O2)C(C(=O)[C@@H]([C@H](C(=C)[C@@H]([C@H]3[C@H]([C@]([C@@H]([C@@]3(C1=O)OC(=O)C)O)(C)O)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331728 | |

| Record name | Kansuinine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57685-46-8 | |

| Record name | Kansuinine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine](/img/structure/B1195022.png)

![4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1195046.png)